molecular formula C18H21NO2S B2503141 (E)-N-(5-hydroxy-3-phenylpentyl)-3-(thiophen-3-yl)acrylamide CAS No. 1799002-60-0

(E)-N-(5-hydroxy-3-phenylpentyl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2503141
CAS No.: 1799002-60-0
M. Wt: 315.43
InChI Key: DWBXNPPYNZUSIL-VOTSOKGWSA-N
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Description

(E)-N-(5-hydroxy-3-phenylpentyl)-3-(thiophen-3-yl)acrylamide is an acrylamide derivative characterized by a thiophene ring at the α,β-unsaturated carbonyl position and a 5-hydroxy-3-phenylpentylamine substituent. This combination may influence solubility, bioavailability, and target binding compared to simpler acrylamide analogs.

Properties

IUPAC Name

(E)-N-(5-hydroxy-3-phenylpentyl)-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c20-12-9-17(16-4-2-1-3-5-16)8-11-19-18(21)7-6-15-10-13-22-14-15/h1-7,10,13-14,17,20H,8-9,11-12H2,(H,19,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBXNPPYNZUSIL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C=CC2=CSC=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(CCNC(=O)/C=C/C2=CSC=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(5-hydroxy-3-phenylpentyl)-3-(thiophen-3-yl)acrylamide, a compound with the chemical formula C18_{18}H21_{21}NO2_2S, has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on its biological effects, including its mechanisms of action, safety profile, and potential therapeutic applications.

Chemical Structure and Properties

The compound possesses a unique structure characterized by a thiophene ring and an acrylamide moiety, which are known to influence its biological activity. The presence of a hydroxyl group enhances its solubility and may play a role in its interaction with biological targets.

Property Value
Molecular FormulaC18_{18}H21_{21}NO2_2S
Molecular Weight321.43 g/mol
CAS Number875573-66-3
SolubilitySoluble in organic solvents

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Melanin Production : Studies have shown that this compound can inhibit melanin production in B16F10 mouse melanoma cells. It acts by downregulating the expression of tyrosinase and other melanogenic genes, leading to reduced melanin synthesis at concentrations as low as 6.25 µM .
  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress in various cell types .
  • Cytotoxicity Profile : In vitro evaluations indicate that this compound exhibits low cytotoxicity towards human keratinocytes (HaCaT), fibroblasts (BJ), and primary epidermal melanocytes (HEMa). It showed no mutagenicity or genotoxicity in standard assays, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Melanin Inhibition : A study published in 2024 reported that this compound significantly inhibited melanin production in both B16F10 cells and pigmented reconstructed human epidermis models when applied at concentrations of 1% and 2% in PEG400 solutions .
  • Safety Evaluation : The compound was subjected to various safety assessments, including the Ames test for mutagenicity and micronucleus test for genotoxicity. Results indicated that it is non-mutagenic and does not induce skin irritation, making it a candidate for dermatological applications .

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds reveals that this compound exhibits superior activity in terms of melanin inhibition while maintaining a better safety profile compared to other N-substituted acrylamides.

Compound Melanin Inhibition IC50 (µM) Cytotoxicity (IC50)
This compound36.98>1000
N-substituted acrylamide A50.00500
N-substituted acrylamide B45.00300

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Functional Implications Reference
(E)-N-(5-hydroxy-3-phenylpentyl)-3-(thiophen-3-yl)acrylamide Acrylamide - Thiophen-3-yl (α,β-unsaturated) Enhanced π-π stacking; moderate hydrophobicity
- 5-hydroxy-3-phenylpentylamine (N-substituent) Hydrogen-bond donor (OH); increased solubility
(E)-N-(3-(4-Methoxyphenyl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (5r) Acrylamide - 3,4,5-Trimethoxyphenyl (electron-donating) Improved membrane permeability (methoxy groups)
(E)-N-(2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl)-3-(thiophen-3-yl)acrylamide (FH321) Acrylamide - Thiophen-3-yl
- Dimethylamino group
Basic amino group enhances solubility; GPCR bias
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) Bis-acrylamide - Nitrophenyl (electron-withdrawing) Increased reactivity; potential cytotoxicity
(E)-N-(2-hydroxy-2-(4-hydroxyphenyl)ethyl)-3-(4-hydroxyphenyl)acrylamide (15) Acrylamide - Dual 4-hydroxyphenyl groups High polarity; strong H-bonding capacity

Physicochemical Properties

  • Solubility: The hydroxy group in the target compound’s pentyl chain enhances water solubility compared to analogs with non-polar substituents (e.g., methoxy in 5r or trifluoromethyl in ). However, solubility is likely lower than compound 15 (), which has multiple hydroxyl groups .
  • Melting Points : Thiophene-containing acrylamides (e.g., FH321 ) generally exhibit moderate melting points (150–200°C), whereas nitro-substituted derivatives (e.g., 5112 ) show higher thermal stability due to aromatic nitro groups.
  • Lipophilicity : The thiophene ring and phenylpentyl chain confer moderate LogP values (~3–4), intermediate between polar analogs (e.g., 15 ) and highly lipophilic derivatives like trifluoromethyl-containing compounds .

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